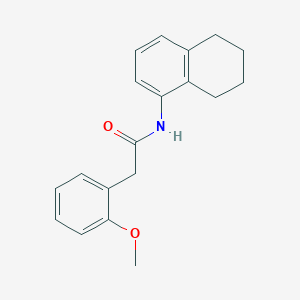
N-(4-bromophenyl)-2,5-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-2,5-dimethylbenzenesulfonamide, also known as BDBS, is a chemical compound that belongs to the class of sulfonamide compounds. This compound has been extensively studied for its potential applications in medicinal chemistry. BDBS has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-2,5-dimethylbenzenesulfonamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. N-(4-bromophenyl)-2,5-dimethylbenzenesulfonamide has also been found to exhibit anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. In addition, N-(4-bromophenyl)-2,5-dimethylbenzenesulfonamide has been shown to have anti-microbial activity against a wide range of bacteria and fungi.
Mecanismo De Acción
The mechanism of action of N-(4-bromophenyl)-2,5-dimethylbenzenesulfonamide is not fully understood. However, studies have suggested that N-(4-bromophenyl)-2,5-dimethylbenzenesulfonamide may exert its biological activities by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. In addition, N-(4-bromophenyl)-2,5-dimethylbenzenesulfonamide has been found to induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2,5-dimethylbenzenesulfonamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. N-(4-bromophenyl)-2,5-dimethylbenzenesulfonamide has also been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, N-(4-bromophenyl)-2,5-dimethylbenzenesulfonamide has been shown to have anti-microbial activity against a wide range of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromophenyl)-2,5-dimethylbenzenesulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied for its potential applications in medicinal chemistry. However, N-(4-bromophenyl)-2,5-dimethylbenzenesulfonamide has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, the toxicity and pharmacokinetics of N-(4-bromophenyl)-2,5-dimethylbenzenesulfonamide have not been fully evaluated.
Direcciones Futuras
There are several future directions for the research on N-(4-bromophenyl)-2,5-dimethylbenzenesulfonamide. One direction is to further investigate the mechanism of action of N-(4-bromophenyl)-2,5-dimethylbenzenesulfonamide. Another direction is to evaluate the toxicity and pharmacokinetics of N-(4-bromophenyl)-2,5-dimethylbenzenesulfonamide. In addition, future studies could focus on the development of N-(4-bromophenyl)-2,5-dimethylbenzenesulfonamide as a potential therapeutic agent for the treatment of inflammatory diseases, cancer, and microbial infections. Finally, future studies could investigate the potential applications of N-(4-bromophenyl)-2,5-dimethylbenzenesulfonamide in other areas of medicinal chemistry.
Métodos De Síntesis
The synthesis of N-(4-bromophenyl)-2,5-dimethylbenzenesulfonamide involves the reaction of 4-bromonitrobenzene with 2,5-dimethylbenzenesulfonamide in the presence of a reducing agent. The reaction is carried out in a polar solvent such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain pure N-(4-bromophenyl)-2,5-dimethylbenzenesulfonamide.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2S/c1-10-3-4-11(2)14(9-10)19(17,18)16-13-7-5-12(15)6-8-13/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZIKPCATXRLSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2,5-dimethylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]malonamide](/img/structure/B5720083.png)


![3-[(2-biphenylylamino)carbonyl]phenyl propionate](/img/structure/B5720098.png)

![[4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B5720108.png)


![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B5720131.png)
![2-[2-(6-methyl-4-phenyl-2-quinazolinyl)carbonohydrazonoyl]benzonitrile](/img/structure/B5720145.png)
![1-allyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5720156.png)
![2-[(4-chlorobenzyl)thio]-N-(2-hydroxyphenyl)acetamide](/img/structure/B5720160.png)